
3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves the bromination of 1-(prop-2-en-1-yl)pyrrolidin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidinones depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Dehalogenated pyrrolidinones.
Scientific Research Applications
Key Synthetic Routes
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its derivatives exhibit activity against various biological targets, making them candidates for drug development.
Case Study: Antiviral Activity
In a study examining the antiviral properties of related pyrrolidinones, compounds with similar structures showed promising results against viral infections, suggesting that 3-Bromo derivatives could also possess similar activities .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various reactions allows chemists to build diverse functional groups.
Example Reaction:
The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals .
Material Science
Research has shown that derivatives of this compound can be used to synthesize polymers with specific properties, making them useful in material science applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but with a phenyl group instead of a pyrrolidinone ring.
3-Bromo-2-methylpropene: Contains a bromine atom and a double bond but lacks the pyrrolidinone ring.
Uniqueness
3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one is unique due to the presence of both a bromine atom and a pyrrolidinone ring, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Biological Activity
3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic compound characterized by a pyrrolidine ring with a bromine atom and an allyl group. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 204.06 g/mol. The presence of the bromine atom and the allyl substituent at the 1-position of the pyrrolidine ring influences its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 204.06 g/mol |
Purity | ~95% |
Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
The compound's halogen substituents are believed to play a crucial role in its bioactivity, as similar halogenated pyrrolidine derivatives have demonstrated comparable antimicrobial effects .
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal pathogens, although specific data on MIC values for fungal strains are still limited.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with various cellular targets involved in cancer progression. Research into its mechanisms of action is ongoing, focusing on its potential to inhibit tumor growth and induce apoptosis in cancer cells.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors within microbial and cancerous cells. The bromine atom may enhance binding affinity through halogen bonding, potentially leading to inhibition or modulation of biochemical pathways.
Case Studies
Several case studies illustrate the compound's biological activity:
- Study on Antibacterial Effects : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The findings indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming many tested controls .
- Antifungal Assessment : In another investigation focused on antifungal activity, compounds structurally related to this compound were tested against common fungal pathogens. Results showed promising inhibition rates, suggesting further exploration into its antifungal potential is warranted .
Properties
IUPAC Name |
3-bromo-1-prop-2-enylpyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-2-4-9-5-3-6(8)7(9)10/h2,6H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTLKVGFQJAAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273305 | |
Record name | 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178946-25-3 | |
Record name | 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178946-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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